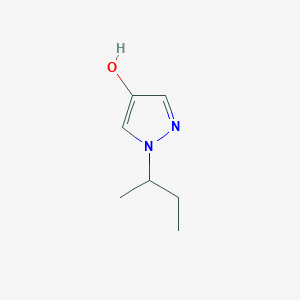

1-(Butan-2-yl)-1H-pyrazol-4-ol

Description

Historical Context and Evolution of Pyrazole (B372694) Chemistry

The journey of pyrazole chemistry began in the late 19th century. The term "pyrazole" was first introduced by the German chemist Ludwig Knorr in 1883 as he was investigating the derivatives of quinine. nih.govacs.orgmdpi.com Knorr's pioneering work included the synthesis of pyrazole derivatives through the condensation reaction of 1,3-dicarbonyl compounds with hydrazines, a method now famously known as the Knorr pyrazole synthesis. mdpi.comresearchgate.net This foundational reaction remains a staple in heterocyclic synthesis today.

A few years later, in 1898, another German chemist, Hans von Pechmann, developed an alternative synthesis by reacting diazomethane (B1218177) with acetylene (B1199291), further expanding the accessibility of the pyrazole core. nih.gov A significant milestone in the natural world was the isolation of the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds in 1959, highlighting that this heterocyclic system is not just a product of the laboratory but also of nature's design. nih.govacs.org Since these initial discoveries, synthetic methods have evolved dramatically, employing techniques like 1,3-dipolar cycloadditions and multicomponent reactions to create a vast library of substituted pyrazoles. mdpi.comnih.gov

| Milestone | Scientist/Event | Year | Significance |

| Coined the term "Pyrazole" | Ludwig Knorr | 1883 | Established the name for this class of compounds and developed the Knorr pyrazole synthesis. nih.govacs.orgmdpi.com |

| Alternative Pyrazole Synthesis | Hans von Pechmann | 1898 | Developed a new synthetic route from acetylene and diazomethane. nih.gov |

| First Natural Pyrazole Isolated | Discovery from watermelon seeds | 1959 | Identified 1-pyrazolyl-alanine, demonstrating the natural occurrence of the pyrazole ring. nih.govacs.org |

Significance of Pyrazole Derivatives as Privileged Heterocyclic Frameworks

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a fertile ground for drug discovery. Pyrazole derivatives are widely recognized as a classic example of such a scaffold. nih.govsmolecule.comresearchgate.net The unique arrangement of their five-membered ring, containing two adjacent nitrogen atoms, allows for diverse substitutions and interactions with biological macromolecules. nih.gov

The significance of the pyrazole framework is underscored by its presence in a multitude of FDA-approved drugs across various therapeutic areas. nih.govnih.govnih.gov This versatility stems from the pyrazole core's ability to engage in various non-covalent interactions, such as hydrogen bonding, and its amenability to chemical modification to fine-tune its pharmacological profile. The broad spectrum of biological activities exhibited by pyrazole derivatives is extensive, ranging from anti-inflammatory and anticancer properties to applications in agrochemicals like fungicides and insecticides. acs.orgnih.govbibliotekanauki.plnih.gov

| Drug Name | Therapeutic Use |

| Celecoxib | Anti-inflammatory (COX-2 inhibitor) chemicalbook.com |

| Sildenafil | Erectile dysfunction treatment chemicalbook.com |

| Apixaban | Anticoagulant |

| Rimonabant | Anti-obesity (withdrawn) chemicalbook.com |

| Stanozolol | Anabolic steroid nih.gov |

| Fipronil | Insecticide nih.gov |

Unique Structural Features and Electronic Properties of 1H-Pyrazole-4-ol Derivatives

The 1H-pyrazole-4-ol scaffold possesses a unique combination of structural and electronic features that dictate its chemical behavior. The core is a five-membered aromatic ring, which imparts planarity and stability. chemicalbook.com The ring contains two distinct nitrogen atoms: one is a pyrrole-type nitrogen (N1), which is a hydrogen bond donor, while the other is a pyridine-type nitrogen (N2), which acts as a hydrogen bond acceptor. mdpi.com This dual nature is crucial for forming specific intermolecular interactions, particularly with biological targets like enzymes. nih.govnih.gov

| Property | Value (for 1H-Pyrazol-4-ol) | Reference |

| Molecular Formula | C3H4N2O | nih.gov |

| Molecular Weight | 84.08 g/mol | nih.gov |

| Topological Polar Surface Area | 48.9 Ų | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

Research Scope and Contemporary Relevance within Pyrazole-4-ol Subclasses, focusing on 1-(Butan-2-yl)-1H-pyrazol-4-ol

While the broader class of pyrazole derivatives has been extensively studied, the specific research landscape for this compound is more specialized. Direct, peer-reviewed publications focusing solely on the biological activities of this exact compound are not prominent. However, its contemporary relevance can be understood from its role as a chemical intermediate or building block in synthetic chemistry.

The compound is available from various chemical suppliers, indicating its utility in research and development. The "1-(butan-2-yl)-1H-pyrazol" core structure appears in the patent literature for the synthesis of more complex molecules. For instance, related structures are cited as intermediates in the development of compounds targeting the androgen receptor and in the creation of novel insecticides. google.comepo.org This suggests that the primary research scope for this compound is as a precursor for generating libraries of diverse pyrazole derivatives. Researchers can modify the hydroxyl group at the 4-position to explore structure-activity relationships in the pursuit of new therapeutic agents or agrochemicals. The sec-butyl group at the N1 position provides a specific lipophilic and steric profile that can be used to probe the binding pockets of target proteins.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 75702-87-3 | C7H12N2O | 140.18 |

Structure

3D Structure

Properties

IUPAC Name |

1-butan-2-ylpyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-3-6(2)9-5-7(10)4-8-9/h4-6,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGNHXWGASFYIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C=C(C=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90515315 | |

| Record name | 1-(Butan-2-yl)-1H-pyrazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75702-87-3 | |

| Record name | 1-(1-Methylpropyl)-1H-pyrazol-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75702-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Butan-2-yl)-1H-pyrazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 1 Butan 2 Yl 1h Pyrazol 4 Ol and Analogous Pyrazole 4 Ol Derivatives

Foundational Cyclization and Condensation Approaches for Pyrazole (B372694) Ring Formation

The cornerstone of pyrazole synthesis lies in the cyclization and condensation reactions that form the heterocyclic ring. These methods, established over decades of research, remain fundamental to the construction of pyrazole-4-ol derivatives.

Hydrazine-Based Cyclocondensation Reactions with 1,3-Difunctional Systems

The most prevalent and classical method for pyrazole synthesis involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-difunctional compound. mdpi.comnih.govmdpi.com This approach is highly versatile, allowing for the introduction of various substituents on the pyrazole ring. The general mechanism involves the reaction of a bidentate nucleophile, such as hydrazine, with a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.comnih.govmdpi.com

For the synthesis of a 1-substituted pyrazole like 1-(butan-2-yl)-1H-pyrazol-4-ol, butan-2-ylhydrazine would be the key hydrazine component. The 1,3-dicarbonyl synthon would need to be carefully selected to yield the desired 4-hydroxy substitution pattern. While direct use of a 1,3-dicarbonyl compound is common, α,β-unsaturated carbonyl compounds and acetylenic ketones also serve as effective precursors. mdpi.commdpi.com The reaction of hydrazine derivatives with α,β-ethylenic ketones typically proceeds through a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole ring. mdpi.com

Table 1: Examples of Hydrazine-Based Cyclocondensation for Pyrazole Synthesis

| Hydrazine Derivative | 1,3-Difunctional Compound | Product | Reference |

| Phenylhydrazine | Ethyl acetoacetate | 1,3,5-substituted pyrazole | mdpi.com |

| Hydrazine hydrate | Acrolein | Pyrazole (via 2-pyrazoline (B94618) intermediate) | google.com |

| Arylhydrazine | Carbonyl derivatives generated in situ from a ketone and diethyl oxalate | 1,3,4,5-Substituted pyrazole | nih.govmdpi.com |

| Hydrazine hydrate | N-aryl-3-(arylamino)-2-cyano-3-(methylthio)acrylamides | 5-aminopyrazoles | encyclopedia.pub |

Knorr Reaction Conditions for Pyrazole Synthesis

A specific and historically significant variation of the hydrazine-based cyclocondensation is the Knorr pyrazole synthesis, first reported in 1883. mdpi.commdpi.com This reaction typically involves the condensation of a β-ketoester with a hydrazine derivative. chemhelpasap.com The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the pyrazole or pyrazolone (B3327878) product. chemhelpasap.com

The Knorr synthesis is known for its efficiency and the high yields often obtained due to the formation of a stable aromatic product. chemhelpasap.com For the synthesis of pyrazole-4-ol analogs, a suitably substituted β-ketoester would be required. The reaction is typically catalyzed by an acid. jk-sci.comname-reaction.com The choice of carbonyl group on the 1,3-dicarbonyl compound that is first attacked by the hydrazine can influence the regioselectivity of the final product. jk-sci.com

Contemporary Synthetic Innovations for Pyrazole-4-ol Scaffolds

While classical methods remain valuable, modern synthetic chemistry has introduced more sophisticated and efficient strategies for the construction of pyrazole-4-ol and other pyrazole derivatives. These innovations often offer improved yields, greater molecular diversity, and more environmentally friendly reaction conditions.

Transition Metal-Catalyzed Synthesis of Pyrazole Derivatives

Transition metal catalysis has emerged as a powerful tool in organic synthesis, and the construction of pyrazoles is no exception. rsc.org These methods often involve C-H functionalization, which allows for the direct introduction of substituents onto the pyrazole ring without the need for pre-functionalized starting materials. nih.gov This approach offers a more atom-economical and efficient route to a wide array of functionalized pyrazoles. nih.gov

Various transition metals, including palladium, copper, and rhodium, have been employed in catalytic cycles for pyrazole synthesis. rsc.orgdntb.gov.ua For instance, rhodium-catalyzed reactions have been used for the synthesis of fused tricyclic pyrazole derivatives from enaminones and hydrazine hydrochloride. rsc.org While direct synthesis of this compound via this method is not explicitly detailed, the principles can be applied to the synthesis of analogous structures.

Multicomponent Reaction (MCR) Strategies for Pyrazole-4-ol Construction

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product, incorporating most of the atoms of the starting materials. ias.ac.in This strategy is highly convergent and offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. ias.ac.inbeilstein-journals.org

Several MCRs have been developed for the synthesis of pyrazole derivatives, including pyrano[2,3-c]pyrazoles, which are structurally related to pyrazole-4-ols. nih.govresearchgate.net A common four-component reaction involves an aldehyde, a β-ketoester, hydrazine hydrate, and malononitrile. researchgate.net These reactions are often carried out in environmentally benign solvents like water and can be catalyzed by simple bases such as piperidine. researchgate.net The ability to vary the starting components allows for the creation of diverse libraries of pyrazole-containing compounds. mdpi.com

Table 2: Examples of Multicomponent Reactions for Pyrazole Derivative Synthesis

| Reactants | Catalyst | Product Type | Reference |

| Aldehydes, β-ketoesters, hydrazines | Yb(PFO)3 | Persubstituted pyrazoles | beilstein-journals.org |

| Phenyl hydrazines, aldehydes, malononitrile | Sodium p-toluene sulfonate (NaPTS) | Multisubstituted 5-amino pyrazole | rsc.org |

| Aldehyde, 5-pyrazolone, malononitrile | Triethylamine | Highly substituted pyrano[2,3-c]pyrazoles | researchgate.net |

| Enaminones, benzaldehyde, hydrazine dihydrochloride | Ammonium acetate | Polyfunctionally substituted pyrazole | longdom.org |

Green Chemistry Principles in Pyrazole Synthesis, including Solvent-Free and Aqueous Media Approaches

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. thieme-connect.com The principles of green chemistry are increasingly being applied to the synthesis of pyrazoles, with a focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. researchgate.nettandfonline.comthieme-connect.com

Solvent-free reactions and the use of aqueous media are two key strategies in the green synthesis of pyrazoles. researchgate.nettandfonline.com Solvent-free conditions, often facilitated by grinding or the use of a catalytic amount of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide, can lead to high yields and simplified work-up procedures. researchgate.nettandfonline.com Water, as a non-toxic, non-flammable, and readily available solvent, is an ideal medium for many organic reactions, including the synthesis of pyrazole derivatives. thieme-connect.comresearchgate.net Many MCRs for pyrazole synthesis have been successfully performed in aqueous media, further enhancing their green credentials. nih.govlongdom.org

Microwave-Assisted and Ultrasound-Promoted Synthesis

In the quest for more efficient and environmentally benign chemical processes, microwave-assisted and ultrasound-promoted techniques have emerged as powerful tools in organic synthesis. nih.govbenthamdirect.com These methods offer significant advantages over conventional heating, including dramatically reduced reaction times, increased product yields, and often enhanced purity. acs.orgrsc.org

Microwave-Assisted Synthesis:

Microwave irradiation accelerates chemical reactions by direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net This technology has been successfully applied to the synthesis of various pyrazole derivatives. dergipark.org.tr For instance, the cyclocondensation reaction between a substituted hydrazine and a β-dicarbonyl compound, a cornerstone of pyrazole synthesis, can be completed in minutes under microwave irradiation, compared to several hours with conventional heating. acs.orggsconlinepress.com This rapid synthesis not only improves efficiency but also minimizes the formation of side products. researchgate.net

One study highlighted the synthesis of pyrazole and oxadiazole hybrids where microwave-assisted methods reduced the reaction time from 7–9 hours to just 9–10 minutes, with a significant improvement in product yield from 79% to 92%. acs.org Another protocol describes a one-pot microwave irradiation method for synthesizing novel pyrazole derivatives from a carbaldehyde derivative and phenyl hydrazine, achieving the final product in just seven minutes at 100°C. dergipark.org.tr

Ultrasound-Promoted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, facilitates reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. nih.govmdpi.com This process generates localized hot spots with extreme temperatures and pressures, enhancing reaction rates and yields. Ultrasound has been effectively used in the synthesis of pyrazolines and isoxazolines, demonstrating improvements in reaction times and yields compared to silent (non-sonicated) conditions. nih.govnih.gov A study on the synthesis of 2-(pyrazol-1-yl)pyrimidine derivatives found the ultrasound-promoted method to be faster and higher-yielding than classical approaches, producing products of high purity without the need for extensive purification. plu.mx

The benefits of these green chemistry techniques are summarized in the table below, comparing them to conventional synthesis methods.

| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis | Ultrasound-Promoted Synthesis |

| Reaction Time | Hours to days | Minutes to hours acs.org | Minutes to hours nih.gov |

| Energy Consumption | High | Low to moderate | Low |

| Product Yield | Variable | Often higher acs.org | Generally high nih.gov |

| Purity | Often requires extensive purification | High, fewer byproducts | High, clean reactions plu.mx |

| Solvent Use | Often requires high-boiling, toxic solvents | Can be used with green solvents or solvent-free researchgate.net | Often compatible with green solvents like ethanol (B145695) nih.gov |

Stereochemical Control and Regioselectivity in the Synthesis of this compound Scaffolds

The synthesis of this compound introduces two key challenges: controlling the stereochemistry at the chiral center of the butan-2-yl group and ensuring the correct regiochemical outcome of the pyrazole ring formation.

Stereochemical Control:

The butan-2-yl substituent possesses a stereocenter, meaning the target molecule can exist as a pair of enantiomers. Achieving stereochemical control often involves the use of chiral starting materials. The synthesis can commence with an enantiomerically pure form of butan-2-ylhydrazine. The preparation of such chiral hydrazines can be accomplished through methods like the cobalt-catalyzed asymmetric hydrogenation of hydrazones, which can produce chiral hydrazines with high yield and enantioselectivity. thieme-connect.com Subsequent reaction of this chiral hydrazine with a suitable 1,3-dicarbonyl precursor would then lead to the desired enantiomer of this compound. researchgate.net

Regioselectivity:

The classical Knorr synthesis of pyrazoles involves the condensation of a monosubstituted hydrazine with a non-symmetrical 1,3-dicarbonyl compound. daneshyari.com This reaction can potentially yield two regioisomers. For the synthesis of this compound, the key is to control the reaction of butan-2-ylhydrazine with a precursor like formylacetone (or a derivative) to ensure the butan-2-yl group attaches to the nitrogen at position 1 (N1) and not the nitrogen at position 2 (N2) relative to the hydroxyl group at C4.

Several factors influence the regioselectivity of this reaction:

Steric Hindrance: The steric bulk of the substituents on both the hydrazine and the dicarbonyl compound can direct the initial nucleophilic attack. daneshyari.com

Electronic Effects: Electron-withdrawing or donating groups on the reactants can influence the reactivity of the carbonyl groups and the nucleophilicity of the hydrazine nitrogens.

Reaction Conditions: The choice of solvent and catalyst can dramatically alter the isomeric ratio. conicet.gov.arnih.gov For example, studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents can significantly improve the regioselectivity of pyrazole formation compared to reactions in standard alcohols like ethanol. conicet.gov.aracs.org

The following table illustrates the effect of solvent on the regioselectivity of a model pyrazole synthesis between a 1,3-diketone and methylhydrazine. conicet.gov.ar

| Entry | Solvent | Reaction Conditions | Regioisomeric Ratio (2:3) |

| 1 | Ethanol (EtOH) | Reflux, 5h | 70:30 |

| 2 | 2,2,2-Trifluoroethanol (TFE) | Reflux, 5h | 86:14 |

| 3 | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Reflux, 5h | 97:3 |

Data adapted from a study on N-methylpyrazoles, demonstrating the principle of solvent-influenced regioselectivity. conicet.gov.ar

Achieving high regioselectivity is crucial for synthesizing the correct isomer and avoiding tedious separation processes. nih.gov

Functional Group Interconversions and Derivatization Pathways for the Pyrazole-4-ol Core

Once the this compound core is synthesized, it serves as a versatile scaffold for further chemical modification. The reactivity of the pyrazole ring allows for a variety of functional group interconversions and derivatization pathways.

The pyrazole ring is an electron-rich aromatic system. researchgate.net The C4 position, where the hydroxyl group is located in pyrazol-4-ol, is particularly susceptible to electrophilic substitution in a standard pyrazole. quora.comchemicalbook.com However, the existing hydroxyl group itself is a key site for derivatization.

Reactions at the C4-Hydroxyl Group:

The hydroxyl group can be readily converted into other functional groups, such as ethers and esters, through standard alkylation and acylation reactions. These modifications can significantly alter the molecule's physicochemical properties.

O-Alkylation: Reaction with alkyl halides in the presence of a base will yield the corresponding 4-alkoxypyrazole.

O-Acylation: Treatment with acyl chlorides or anhydrides will produce 4-acyloxypyrazole esters.

Reactions on the Pyrazole Ring:

Despite the presence of the hydroxyl group, other positions on the pyrazole ring can be functionalized, typically through electrophilic substitution reactions. The C4 position is the most electron-rich and therefore the most reactive towards electrophiles. scribd.com Since this position is already substituted in the parent compound, electrophilic attack would target the C3 or C5 positions, though this is generally less favorable. chemicalbook.com

More advanced transition-metal-catalyzed C-H functionalization reactions provide modern and efficient routes to introduce new C-C and C-heteroatom bonds onto the pyrazole ring, often with high regioselectivity. rsc.org

Recent research has also demonstrated methods for the direct functionalization of the C4 position of unsubstituted pyrazoles, for example, through oxidative thio- or selenocyanation, which could be adapted for derivatization of the pyrazol-4-ol core after protecting the hydroxyl group. beilstein-journals.orgresearchgate.net

The table below outlines some potential derivatization pathways for the pyrazole-4-ol core.

| Reaction Type | Reagents | Position of Functionalization | Resulting Functional Group |

| O-Alkylation | Alkyl halide, Base | C4-OH | Ether (-OR) |

| O-Acylation | Acyl chloride, Base | C4-OH | Ester (-OCOR) |

| Thiolation (multi-step) | PhC(O)SH, Cu-catalyst | C4 (from 4-halopyrazole) | Thiol (-SH) chemrxiv.org |

| C-H Arylation | Aryl halide, Cu-catalyst | C3/C5 | Aryl group mdpi.com |

These derivatization strategies allow for the systematic modification of the this compound scaffold, enabling the exploration of its structure-activity relationships for various applications.

Chemical Reactivity and Mechanistic Studies of 1 Butan 2 Yl 1h Pyrazol 4 Ol Analogues

Investigation of Electrophilic and Nucleophilic Reactivity on the Pyrazole-4-ol Ring

The pyrazole (B372694) ring is a π-excessive aromatic system, which fundamentally dictates its reactivity. nih.govmdpi.com In unsubstituted pyrazoles, electrophilic substitution reactions preferentially occur at the C4 position, which is the most electron-rich carbon. scribd.comslideshare.netrrbdavc.orgpharmaguideline.com Conversely, the C3 and C5 positions are more electron-deficient due to their proximity to the electronegative nitrogen atoms, making them susceptible to nucleophilic attack. nih.govmdpi.com

In the case of 1-(butan-2-yl)-1H-pyrazol-4-ol, the presence of the hydroxyl group at the C4 position significantly modifies this general reactivity profile.

Electrophilic Reactivity: The hydroxyl group is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the positions ortho and para to itself. Within the five-membered pyrazole ring, this activating effect enhances the electron density at the adjacent C3 and C5 positions. Since the C4 position is already substituted, electrophilic attack is redirected to C3 and C5. Reactions such as halogenation, nitration, and formylation would be expected to yield C3 or C5 substituted products, depending on steric hindrance imposed by the N1-butan-2-yl group. For instance, bromination using N-bromosuccinimide (NBS) is a common method for halogenating activated pyrazole rings. encyclopedia.pub

Nucleophilic Reactivity: The electron-donating nature of the C4-hydroxyl group decreases the partial positive charge on the C3 and C5 carbons, thus deactivating the ring toward nucleophilic attack compared to pyrazoles bearing electron-withdrawing groups. However, the oxygen atom of the hydroxyl group itself is a primary nucleophilic site. This allows for reactions such as O-alkylation and O-acylation to occur readily, forming the corresponding ethers and esters. The competition between ring substitution (at C3/C5) and O-functionalization is a key aspect of this molecule's chemistry, often influenced by the reaction conditions and the tautomeric equilibrium.

| Position | Reaction Type | Expected Reactivity | Governing Factors |

|---|---|---|---|

| C3 / C5 | Electrophilic Substitution | High (Activated) | The C4-OH group strongly activates these positions. |

| C3 / C5 | Nucleophilic Attack | Low (Deactivated) | The electron-donating C4-OH group shields these positions. |

| Oxygen at C4 | Nucleophilic Attack (by the Oxygen) | High | The lone pairs on the oxygen readily attack electrophiles (e.g., alkyl halides, acyl chlorides). |

| Nitrogen at N2 | Electrophilic Attack (Protonation/Alkylation) | Moderate | The pyridine-like nitrogen is basic and can be protonated or alkylated to form pyrazolium (B1228807) salts. pharmaguideline.com |

Tautomeric Equilibria and Their Influence on Reaction Pathways in 1H-Pyrazole-4-ol Systems

Prototropic tautomerism is a defining characteristic of hydroxyl-substituted pyrazoles, profoundly influencing their chemical behavior. nih.govnih.gov this compound can exist in a dynamic equilibrium with its keto tautomer, 1-(butan-2-yl)-pyrazolidin-4-one. This keto-enol tautomerism is critical, as each form presents different reactive sites.

Figure 1: Tautomeric Equilibrium in this compound

The position of this equilibrium is sensitive to several factors:

Solvent Polarity: Studies on analogous 1-substituted pyrazolones have shown that nonpolar solvents can favor the hydroxyl (-OH) form, which often exists as hydrogen-bonded dimers. nih.govnih.gov In contrast, polar aprotic solvents like DMSO tend to favor the keto form or monomeric -OH species by disrupting intermolecular hydrogen bonds. nih.govnih.gov

Substituents: The electronic nature of substituents on the ring can stabilize one tautomer over the other. nih.gov

Temperature: Changes in temperature can shift the equilibrium, a phenomenon that can be studied using dynamic NMR spectroscopy. researchgate.net

This tautomeric equilibrium directly dictates reaction outcomes. For example, an alkylation reaction could proceed via two different pathways:

Reaction of the OH-Form: An electrophile (e.g., methyl iodide) can attack the nucleophilic oxygen, leading to an O-alkylation product (a 4-methoxy-pyrazole derivative).

Reaction of the Keto-Form: The C5 position of the keto tautomer is alpha to the carbonyl group. In the presence of a base, this position can be deprotonated to form an enolate, which can then attack an electrophile, leading to a C-alkylation product (a 5-alkyl-pyrazolidin-4-one derivative).

The choice of base, solvent, and electrophile can therefore be used to selectively favor one reaction pathway over the other, highlighting the synthetic utility of understanding and controlling the tautomeric balance.

| Tautomer | Primary Reactive Site | Typical Reaction | Example Product Type |

|---|---|---|---|

| OH-Form (Enol) | Oxygen at C4 | O-Alkylation / O-Acylation | 4-Alkoxy or 4-Acyloxy Pyrazole |

| OH-Form (Enol) | Carbon at C5 | Electrophilic Substitution | 5-Halo-1H-pyrazol-4-ol |

| Keto-Form | Carbon at C5 (α-carbon) | C-Alkylation (via enolate) | 5,5-Dialkyl-pyrazolidin-4-one |

Reactivity of the Butan-2-yl Moiety within the this compound Structure

The butan-2-yl group is a saturated secondary alkyl chain and is generally considered chemically robust compared to the aromatic pyrazole ring. Its C-C and C-H bonds are strong, making it unreactive under many ionic conditions (acidic, basic) that would readily transform the pyrazole-4-ol core.

However, the butan-2-yl moiety is not entirely inert. Its potential reactivity primarily involves free-radical pathways. The most susceptible position on the chain is the tertiary C-H bond at the chiral center (the carbon directly attached to the pyrazole N1 atom). Abstraction of this hydrogen atom by a radical initiator would generate a relatively stable tertiary radical. Subsequent reaction, for example with a halogen, could lead to functionalization at this position.

Furthermore, the butan-2-yl group exerts a significant steric influence on the pyrazole ring. Its bulk can hinder the approach of reagents to the adjacent C5 position, potentially leading to regioselective reactions at the less hindered C3 position. This steric control is a known factor in the N-alkylation of unsymmetrical pyrazoles, where the incoming alkyl group often attaches to the less sterically crowded nitrogen atom. mdpi.com

Mechanistic Elucidation of Novel Reaction Pathways using Spectroscopic and Computational Techniques

Determining the precise mechanisms of reactions involving this compound and its analogues relies on a synergistic combination of modern spectroscopic and computational methods.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR): NMR (¹H, ¹³C, ¹⁵N) is the cornerstone for structural elucidation of reactants, intermediates, and products. tandfonline.com Low-temperature NMR can be used to "freeze" tautomeric equilibria, allowing for the direct observation and quantification of each tautomer. nih.govfu-berlin.de Two-dimensional NMR techniques, such as NOESY, can establish stereochemistry and regiochemistry, for instance, by identifying which tautomer is dominant. nih.gov Kinetic studies monitored by NMR can provide reaction rates and orders, offering insight into the rate-determining step of a mechanism. nih.gov

Infrared (IR) Spectroscopy: FT-IR is invaluable for tracking the involvement of key functional groups. For example, the tautomeric equilibrium can be monitored by observing the characteristic broad O-H stretch of the pyrazol-4-ol form versus the sharp C=O stretch of the pyrazolidin-4-one form.

Mass Spectrometry (MS): High-resolution mass spectrometry provides exact mass measurements to confirm molecular formulas. Analysis of fragmentation patterns can help deduce the structure of unknown products, while techniques like GC-MS can monitor reaction progress and identify byproducts.

Computational Techniques:

Density Functional Theory (DFT): DFT calculations have become a powerful predictive tool in mechanistic chemistry. researchgate.netpurkh.comkoreascience.kr They can be used to:

Calculate the relative thermodynamic stabilities of different tautomers in the gas phase and in various solvents, predicting the predominant form under specific conditions. purkh.com

Model the entire reaction coordinate for a proposed pathway, identifying transition states and calculating activation energies. This allows for the comparison of competing pathways to predict the major product. koreascience.kr

Predict spectroscopic data (e.g., NMR chemical shifts, IR frequencies) that can be compared with experimental results to validate proposed structures. nih.gov

Generate molecular electrostatic potential (MEP) maps to visualize electron-rich and electron-poor regions of the molecule, thereby predicting the most likely sites for electrophilic and nucleophilic attack. tandfonline.com

By integrating these techniques, a comprehensive picture of the reaction mechanism can be developed, from the initial state and tautomeric form of the reactant, through the transition states and intermediates, to the final product distribution.

| Technique | Application in Mechanistic Studies | Example Finding |

|---|---|---|

| NMR Spectroscopy | Structure determination, kinetic analysis, tautomer quantification. | Comparing chemical shifts to "fixed" O-methyl and N-methyl analogues to confirm the dominant tautomer in solution. nih.gov |

| FT-IR Spectroscopy | Monitoring functional group transformations. | Disappearance of an O-H band (~3400 cm⁻¹) and appearance of a C=O band (~1700 cm⁻¹) indicates a reaction involving the keto tautomer. |

| Mass Spectrometry | Identification of products and intermediates. | Confirming the molecular weight of an O-alkylated vs. a C-alkylated product. |

| DFT Calculations | Modeling reaction pathways, transition states, and tautomer stability. | Calculating that the OH-form is 5 kcal/mol more stable than the keto-form in a nonpolar solvent. purkh.com |

Spectroscopic Characterization and Structural Analysis of 1 Butan 2 Yl 1h Pyrazol 4 Ol Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton (¹H) and Carbon (¹³C) Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous assignment of proton and carbon atoms within a molecule. For 1-(Butan-2-yl)-1H-pyrazol-4-ol, the combination of ¹H and ¹³C NMR, along with two-dimensional experiments like HSQC and HMBC, allows for a complete structural confirmation. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum of a 1-substituted pyrazole (B372694) provides distinct signals for the protons on the heterocyclic ring and the substituent. chemicalbook.com In the case of this compound, the pyrazole ring protons at positions 3 and 5 are expected to appear as singlets in the aromatic region, typically between 7.0 and 8.0 ppm. The butan-2-yl group will exhibit a more complex pattern: a triplet for the terminal methyl group (CH₃), a doublet for the other methyl group, a multiplet for the methylene (B1212753) protons (CH₂), and a multiplet for the methine proton (CH) attached to the nitrogen. docbrown.infodocbrown.info The hydroxyl proton (-OH) at position 4 typically appears as a broad singlet, and its chemical shift can vary depending on solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. nih.gov The pyrazole ring carbons will have characteristic chemical shifts, with the carbon bearing the hydroxyl group (C4) being significantly deshielded. The carbons of the butan-2-yl substituent will appear in the aliphatic region of the spectrum. The specific chemical shifts can be definitively assigned using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to determine the number of attached protons for each carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Pyrazole H-3 | ~7.5 | - | Singlet |

| Pyrazole H-5 | ~7.6 | - | Singlet |

| Pyrazole C-3 | - | ~130-140 | - |

| Pyrazole C-4 | - | ~145-155 | - |

| Pyrazole C-5 | - | ~125-135 | - |

| Butan-2-yl CH | ~4.0-4.5 | ~55-65 | Multiplet |

| Butan-2-yl CH₂ | ~1.5-2.0 | ~25-35 | Multiplet |

| Butan-2-yl CH₃ (next to CH) | ~1.2-1.4 | ~15-25 | Doublet |

| Butan-2-yl CH₃ (terminal) | ~0.8-1.0 | ~10-15 | Triplet |

| Pyrazol-4-ol OH | Variable (broad) | - | Singlet |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups and bond vibrations within a molecule. These two methods are often complementary. spectroscopyonline.com

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A prominent, broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl group, with its breadth indicating hydrogen bonding. mdpi.com Aromatic C-H stretching vibrations of the pyrazole ring typically appear between 3000 and 3100 cm⁻¹. derpharmachemica.com The aliphatic C-H stretching vibrations of the butan-2-yl group will be observed in the 2850-3000 cm⁻¹ range. The C=N and C=C stretching vibrations within the pyrazole ring are expected in the 1400-1600 cm⁻¹ region. chemmethod.com

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations. For pyrazole derivatives, the symmetric breathing vibrations of the ring are often strong in the Raman spectrum. buffalostate.edu The N=N stretching vibration, which can be weak in the IR spectrum, may be more prominent in the Raman spectrum, typically appearing around 1427 cm⁻¹. derpharmachemica.com The combination of FT-IR and Raman spectra provides a more complete vibrational profile of the molecule. nih.gov

Table 2: Characteristic Vibrational Frequencies for Pyrazole-4-ol Derivatives

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

| O-H (hydroxyl) | 3200-3600 (broad) | Weak | Stretching |

| C-H (aromatic) | 3000-3100 | 3000-3100 | Stretching |

| C-H (aliphatic) | 2850-3000 | 2850-3000 | Stretching |

| C=N / C=C (ring) | 1400-1600 | 1400-1600 | Stretching |

| N=N | ~1427 | ~1428 | Stretching |

| Ring Deformation | ~634 | ~640 | In-plane/Out-of-plane |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Elucidation of Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns under electron impact (EI) ionization. nih.gov

For this compound, the mass spectrum would show a molecular ion peak [M]⁺ that confirms its molecular weight. The fragmentation of pyrazole derivatives is complex but often involves characteristic pathways. rsc.orgresearchgate.net A primary fragmentation route is the cleavage of the N-N bond, which is a known weak point in the pyrazole ring. rsc.org Another common fragmentation pathway involves the loss of the N-substituent. In this case, cleavage of the bond between the pyrazole nitrogen and the butan-2-yl group would result in a significant fragment ion. Further fragmentation of the butan-2-yl chain itself can also occur, leading to the loss of methyl or ethyl radicals. docbrown.info The presence of the hydroxyl group can also influence fragmentation, potentially through rearrangements. researchgate.net

Table 3: Plausible Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Description |

| 154 | [C₈H₁₄N₂O]⁺ | Molecular Ion (M⁺) |

| 97 | [C₄H₅N₂O]⁺ | Loss of butan-2-yl group ([M - 57]⁺) |

| 125 | [C₆H₉N₂O]⁺ | Loss of ethyl group from substituent ([M - 29]⁺) |

| 139 | [C₇H₁₁N₂O]⁺ | Loss of methyl group from substituent ([M - 15]⁺) |

| 69 | [C₃H₃N₂]⁺ | Cleavage of the pyrazole ring |

X-ray Diffraction Studies for Solid-State Structural Determination of Pyrazole-4-ol Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. Studies on various pyrazole derivatives have revealed key structural features. researchgate.net

Table 4: Comparative Crystallographic Data for Related Pyrazole Derivatives

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

| (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | Monoclinic | P2₁/n | N-H···O Hydrogen Bonds | spast.org |

| 5-(3-Nitro-1H-pyrazol-4-yl)-1H-tetrazole | Orthorhombic | P2₁2₁2₁ | N-H···N Hydrogen Bonds, π-stacking | nih.gov |

| 4-Fluoro-1H-pyrazole | Monoclinic | P2₁/c | N-H···N Hydrogen Bonds (Catemer) | nih.gov |

| 4-Iodo-1H-pyrazole | Orthorhombic | Cmme | N-H···N Hydrogen Bonds (Catemer) | mdpi.com |

Computational Chemistry and Molecular Modeling of 1 Butan 2 Yl 1h Pyrazol 4 Ol

Quantum Chemical Calculations: Electronic Structure, Frontier Molecular Orbitals (HOMO/LUMO), and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule like 1-(Butan-2-yl)-1H-pyrazol-4-ol. eurasianjournals.comeurasianjournals.com These methods provide a detailed description of the electronic structure, which governs the molecule's geometry, stability, and chemical reactivity.

A key output of these calculations is the characterization of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating the molecule's capacity to act as a nucleophile. Conversely, the LUMO is the orbital most likely to accept an electron, reflecting its electrophilic nature. bohrium.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netunar.ac.id A smaller energy gap generally corresponds to a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. researchgate.net These descriptors provide a quantitative basis for comparing its reactivity with other compounds.

Key Reactivity Descriptors:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η, where μ is the chemical potential, μ = -χ). researchgate.net

| Parameter | Symbol | Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.90 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.75 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 3.15 | Chemical reactivity and stability unar.ac.id |

| Ionization Potential | I | 5.90 | Ease of electron removal |

| Electron Affinity | A | 2.75 | Propensity to accept an electron |

| Chemical Hardness | η | 1.58 | Resistance to deformation of electron cloud |

| Electronegativity | χ | 4.33 | Overall electron-attracting power |

| Electrophilicity Index | ω | 5.93 | Propensity to act as an electrophile |

Molecular Docking Simulations for Prediction of Ligand-Target Interactions with Pyrazole (B372694) Derivatives

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. eurasianjournals.com For this compound, docking simulations can screen for potential biological targets, such as enzymes or receptors, and elucidate the specific interactions that stabilize the ligand-protein complex. researchgate.net This method is crucial for hypothesis-driven drug design, suggesting how the pyrazole scaffold might inhibit a target's function. ijpbs.commdpi.com

The process involves placing the flexible ligand into the binding site of a rigid or semi-flexible receptor and using a scoring function to estimate the binding free energy. researchgate.net Lower binding energy scores typically indicate a more stable complex and higher binding affinity. mdpi.com The results not only rank potential binders but also provide a 3D model of the complex, highlighting key molecular interactions like hydrogen bonds, hydrophobic contacts, and π-π stacking, which are essential for affinity and selectivity. researchgate.netmdpi.com Studies on various pyrazole derivatives have successfully used docking to identify potential inhibitors for targets such as protein kinases, cyclooxygenase-2 (COX-2), and DNA gyrase. researchgate.netmdpi.comjohnshopkins.edu

| Protein Target (PDB ID) | Therapeutic Area | Example Pyrazole Derivative | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| VEGFR-2 (2QU5) researchgate.net | Cancer | Thiadiazole-pyrazole hybrid | -10.09 | (Not specified) |

| Cyclooxygenase-2 (COX-2) mdpi.com | Inflammation | Pyrazole N-aryl sulfonate (4b) | -9.1 | (Not specified) |

| DNA Gyrase (2XCT) johnshopkins.edu | Antimicrobial | Pyrazolo[1,5-a]pyrimidine | (Not specified) | (Not specified) |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Spiropyrazoline analog | (Not specified) | (Not specified) |

| Epidermal Growth Factor Receptor (EGFR) researchgate.net | Cancer | 1H-Pyrazole analog (Compound 7) | -143.27 | PRO853, TYR845, ASP813 |

Molecular Dynamics (MD) Simulations for Conformational Analysis, Binding Dynamics, and Stability of Pyrazole-Protein Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. eurasianjournals.comnih.gov MD simulations are computational methods used to mimic the time-evolving behavior of atoms and molecules. eurasianjournals.com By applying MD to a pyrazole-protein complex predicted by docking, one can assess the stability of the binding pose, observe conformational changes in both the ligand and the protein, and gain a deeper understanding of the binding dynamics. nih.govnih.gov

During an MD simulation, which can span from nanoseconds to microseconds, trajectories of atomic positions are generated. Analysis of these trajectories can reveal:

Root Mean Square Deviation (RMSD): This metric tracks the deviation of the protein backbone and ligand atoms from their initial positions, indicating the stability of the complex. A stable RMSD suggests the system has reached equilibrium. nih.govresearchgate.net

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding. researchgate.net

Binding Free Energy: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate a more accurate estimation of the binding free energy from the MD trajectory. nih.gov

MD simulations are critical for validating docking results and ensuring that the predicted interactions are maintained in a dynamic, solvated environment, thereby providing greater confidence in the proposed binding mode. nih.govnih.gov

| Simulation Parameter | Typical Value | Interpretation |

|---|---|---|

| Simulation Time | 100 ns | Duration of the simulation to observe dynamic behavior. nih.gov |

| Protein RMSD | ~2.0 Å | A stable value indicates the protein structure is not significantly perturbed by the ligand. |

| Ligand RMSD | ~1.5 Å | A low, stable value suggests the ligand remains firmly bound in the active site. nih.gov |

| Binding Free Energy (MM/PBSA) | -45 kcal/mol | A negative value indicates a favorable binding interaction. |

| Key Hydrogen Bond Occupancy | >75% | High occupancy shows that specific hydrogen bonds are stable throughout the simulation. |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for Predictive Design of Pyrazole-Based Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For a series of pyrazole-based scaffolds related to this compound, a QSAR model can be developed to predict the activity of new, yet-to-be-synthesized derivatives.

The process involves calculating a set of molecular descriptors (e.g., physicochemical, electronic, topological) for each compound in a training set with known biological activity. Statistical methods are then used to build a model that correlates these descriptors with activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this concept by considering the 3D properties of the molecules. researchgate.netmdpi.com These models generate contour maps that visualize regions in 3D space where modifications to the molecular structure are likely to increase or decrease activity. For example, a CoMFA map might show areas where bulky groups are favored (steric field) or where positive charges would be beneficial (electrostatic field). mdpi.com The predictive power of these models is assessed using statistical metrics like the cross-validated correlation coefficient (Q²) and the conventional correlation coefficient (R²). researchgate.netnih.gov

| Model | Parameter | Value | Interpretation |

|---|---|---|---|

| CoMFA researchgate.net | Cross-validated R² (Q²) | 0.664 | Indicates good internal predictive ability of the model. |

| Non-cross-validated R² | 0.975 | Shows a strong correlation between predicted and actual activity for the training set. | |

| Steric Field Contribution | 55% | The size and shape of substituents are the dominant factors influencing activity. | |

| Electrostatic Field Contribution | 45% | The charge distribution of substituents also plays a significant role. | |

| CoMSIA researchgate.net | Cross-validated R² (Q²) | 0.614 | Indicates good internal predictive ability. |

| Non-cross-validated R² | 0.938 | Shows a strong correlation for the training set. |

In Silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMETox) Predictions for Compound Design and Optimization

A compound's therapeutic potential depends not only on its biological activity but also on its pharmacokinetic and safety profiles. In silico ADMETox prediction models are used early in the design process to evaluate the drug-likeness of compounds like this compound, flagging potential liabilities before significant resources are invested. johnshopkins.edunih.govjapsonline.com

These models use a variety of algorithms, including QSAR and rule-based systems, to predict properties such as:

Absorption: Prediction of gastrointestinal (GI) absorption and permeability through biological barriers like the blood-brain barrier (BBB).

Distribution: Estimation of plasma protein binding and volume of distribution.

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes, which are key for drug metabolism. rjpn.org

Excretion: Forecasting the likely route of elimination from the body.

Toxicity: Screening for potential toxic effects, including carcinogenicity, mutagenicity, and hepatotoxicity. japsonline.com

By evaluating these properties computationally, chemists can prioritize compounds with favorable ADMETox profiles or modify the structure of this compound to improve its drug-like characteristics. johnshopkins.edunih.gov

| Property | Category | Predicted Value/Outcome | Implication |

|---|---|---|---|

| Human Intestinal Absorption | Absorption | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeability | Distribution | Low | Less likely to cause central nervous system side effects. |

| CYP2D6 Inhibitor | Metabolism | No | Lower risk of drug-drug interactions involving this enzyme. rjpn.org |

| Hepatotoxicity | Toxicity | Low Risk | Predicted to be non-toxic to the liver. japsonline.com |

| Mutagenicity (Ames Test) | Toxicity | Non-mutagenic | Unlikely to cause genetic mutations. japsonline.com |

| Lipinski's Rule of Five | Drug-likeness | 0 Violations | Compound has physicochemical properties consistent with known oral drugs. rjpn.org |

Mechanistic Biological Studies and Theoretical Applications Excluding Clinical/dosage/safety

In Vitro Enzyme Inhibition and Receptor Modulation Studies by Pyrazole-4-ol Analogues

The pyrazole (B372694) core is a privileged structure in drug discovery, with its analogues demonstrating significant activity as both enzyme inhibitors and receptor modulators. nbinno.comnih.gov In vitro studies have been crucial in elucidating the mechanisms and potency of these compounds against various biological targets.

Enzyme Inhibition: Pyrazole derivatives have been extensively investigated as inhibitors of several key enzyme families. A prominent example is their role as cyclooxygenase (COX) inhibitors. Certain pyrazole analogues show high selectivity for the COX-2 isoform over COX-1, which is a desirable trait for anti-inflammatory agents as it reduces the risk of gastrointestinal side effects associated with non-selective NSAIDs. nih.govsemanticscholar.org For instance, diaryl-based pyrazole derivatives have been synthesized and shown to be potent and selective inhibitors of the COX-2 isozyme, with some compounds exhibiting IC50 values in the nanomolar range. semanticscholar.org

Beyond COX enzymes, pyrazole-based compounds have been identified as potent inhibitors of various protein kinases, which are critical targets in oncology. mdpi.com They have shown activity against cyclin-dependent kinases (CDKs), Akt, and vascular endothelial growth factor receptor 2 (VEGFR-2), playing a role in cell cycle regulation and angiogenesis. mdpi.comrsc.org Studies on 3,4,5-substituted pyrazoles have also revealed potent inhibitory activity against meprin α and β, a family of metalloproteinases involved in inflammation and fibrosis. scispace.com

Receptor Modulation: In addition to enzyme inhibition, pyrazole analogues are effective modulators of various receptors. They have been developed as antagonists for the P2X7 receptor, an ATP-gated ion channel involved in inflammation and pain. researchgate.net Structure-activity relationship (SAR) studies of (1H-pyrazol-4-yl)acetamides led to the identification of potent P2X7 antagonists with favorable pharmacokinetic properties. researchgate.net

Furthermore, pyrazole derivatives have been synthesized as ligands for cannabinoid receptors (CB1 and CB2). mdpi.com Research into oxygen-bridged pyrazole-based structures has yielded compounds with high affinity for the CB1 receptor, acting as antagonists or partial agonists. mdpi.com Another area of investigation involves the nicotinic acid receptor, where substituted pyrazole-3-carboxylic acids have been identified as partial agonists, offering potential therapeutic avenues for dyslipidemia. researchgate.net

| Pyrazole Analogue Class | Target | Biological Effect | Reported Potency (Example) |

|---|---|---|---|

| Diarylpyrazoles | COX-2 Enzyme | Selective Inhibition | IC50 = 0.017 µM semanticscholar.org |

| Azo-diaminopyrazoles | CDK4 Kinase | Selective Inhibition | IC50 = 420 nM mdpi.com |

| (1H-Pyrazol-4-yl)acetamides | P2X7 Receptor | Antagonism | Potent, enhanced pharmacokinetic properties researchgate.net |

| Oxygen-Bridged Pyrazoles | CB1 Receptor | Antagonism / Partial Agonism | Ki = 21.70 nM mdpi.com |

| 3,4,5-Substituted Pyrazoles | Meprin α/β | Inhibition | Activity in low nanomolar range scispace.com |

| Substituted Pyrazole-3-Carboxylic Acids | Nicotinic Acid Receptor | Partial Agonism | Ki = 0.072 µM researchgate.net |

Molecular Basis of Target Selectivity and Specificity of Pyrazole Derivatives

The selectivity and specificity of pyrazole derivatives for their biological targets are dictated by the precise three-dimensional arrangement of functional groups on the pyrazole scaffold, which allows for specific interactions with amino acid residues within the target's binding site. nbinno.com

The pyrazole ring itself is a key contributor to binding. As an aromatic heterocycle, it contains two adjacent nitrogen atoms: the N-1 atom can act as a hydrogen bond donor, while the N-2 atom can serve as a hydrogen bond acceptor. nih.gov This dual capability allows the pyrazole core to form crucial hydrogen bonds and other interactions that anchor the molecule within the active site of an enzyme or receptor. nbinno.comnih.gov

Target selectivity is often achieved by modifying the substituents at various positions on the pyrazole ring. For example, in the case of COX-2 inhibitors, the presence of a sulfonamide or a similar group on one of the phenyl rings attached to the pyrazole core is critical for selectivity. This group can insert into a specific hydrophilic side pocket present in the COX-2 active site but absent in COX-1, thereby conferring selectivity. semanticscholar.org

In kinase inhibitors, selectivity is governed by interactions with specific regions of the ATP-binding pocket. Modifications to the N-alkylated pyrazoles versus N-pyridinyl derivatives can alter the efflux rate and potency, demonstrating how substitutions on the pyrazole nitrogen directly influence pharmacokinetic and pharmacodynamic properties. mdpi.com Similarly, for P2X7 receptor antagonists, replacing the pyrazole core with an imidazole (B134444) or altering the acetamide (B32628) linker affects both potency and metabolic stability, highlighting the importance of the core heterocyclic structure and its surrounding functionalities. researchgate.net The ability of the imidazole moiety in some derivatives to form π–π interactions with tryptophan and phenylalanine residues in the target's active site significantly enhances binding affinity. nih.gov

Design Principles for Pyrazole-Based Molecular Probes and Lead Compounds

The pyrazole scaffold is a cornerstone in the design of molecular probes and lead compounds due to its versatile chemical nature and proven biological activity. nih.govmdpi.com Several key principles guide the design of novel pyrazole-based molecules.

Scaffold-Based Design: The pyrazole ring is considered a "privileged structure," meaning it can serve as a versatile framework for developing ligands for multiple targets. mdpi.com Drug design often begins by identifying the pyrazole core as the central pharmacophore and then strategically adding substituents to achieve desired biological activity and drug-like properties. mdpi.com

Molecular Hybridization: This approach involves combining the pyrazole moiety with other known pharmacophores into a single molecule. semanticscholar.org For instance, linking a pyrazole to an indole (B1671886) or chalcone (B49325) structure has led to the development of novel conjugates with potent anticancer activity. semanticscholar.orgmdpi.com This strategy aims to create synergistic effects or multi-target compounds.

Structure-Guided and Ligand-Based Design: The development of pyrazole derivatives often employs computational methods. nih.gov Ligand-based approaches, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, use a set of known active compounds to identify essential chemical features for biological activity. nih.gov Structure-guided design utilizes the 3D structure of the target protein to design molecules that fit optimally into the binding site, as seen in the development of pyrazole-based VEGFR-2 inhibitors. rsc.org

Modulation of Physicochemical Properties: Substituents on the pyrazole ring are chosen not only for target interaction but also to fine-tune physicochemical properties. For example, the addition of a dichlorophenyl group can influence lipophilicity and electronic distribution, which are critical for a molecule's pharmacokinetic profile, including its ability to cross cell membranes. nbinno.com Carboxylic acid functionalities can be introduced as reactive handles for further chemical modification. nbinno.com

Fluorescent Probe Design: The photophysical properties of pyrazole derivatives make them suitable for developing fluorescent chemosensors. nih.gov Design principles for such probes include incorporating mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). The pyrazole unit can act as a fluorophore, and its combination with other moieties, such as pyridine, allows for the sensitive and selective detection of ions like Fe³⁺ and Al³⁺. nih.gov

Structure-Activity Relationships (SAR) from a Mechanistic and Theoretical Perspective

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity for pyrazole derivatives. These studies provide a rational basis for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties. nih.govfrontiersin.org

The pyrazole ring has multiple positions (N-1, C-3, C-4, and C-5) where substitutions can dramatically alter biological effects.

N-1 Position: The substituent at the N-1 position often plays a crucial role in orienting the molecule within the binding pocket and can significantly impact potency and selectivity. In M4 mAChR modulators, alkylation at this position is a key synthetic step. nih.gov For some kinase inhibitors, N-alkylation led to high potency, while N-pyridinyl derivatives showed improved efflux rates, indicating a trade-off between activity and pharmacokinetics that can be modulated at this position. mdpi.com

C-3 and C-5 Positions: These positions are frequently substituted with aryl groups, forming the basis for many diarylpyrazole compounds like COX-2 inhibitors and anticancer agents. semanticscholar.orgresearchgate.net The nature and substitution pattern of these aryl rings are critical. For example, in a series of pyrazole-based antitumor agents, attaching different heterocyclic systems (like 1,3,4-oxadiazole (B1194373) or 1,2,4-triazole) at the C-3 position resulted in significant variations in cytotoxic activity. researchgate.net

C-4 Position: The C-4 position offers another site for modification. In some series, substitution at this position is disfavored, while in others it is essential. For instance, 4-(arylchalcogenyl)-1H-pyrazole analogs demonstrated that the presence of a selanyl (B1231334) or sulfenyl group at C-4 elicited a higher nociceptive threshold compared to the unsubstituted compound. nih.gov The introduction of a 4-hydroxyl group has been explored for developing potent ferroptosis inhibitors. researchgate.net

| Compound Series | Target/Activity | Key SAR Finding | Reference |

|---|---|---|---|

| Diarylpyrazoles | COX-2 Inhibition | A sulfonamide group on an N-aromatic ring enhances inhibitory activity and selectivity. | semanticscholar.org |

| (1H-Pyrazol-4-yl)acetamides | P2X7 Antagonism | Replacement of the pyrazole core with imidazole identified potent antagonists with improved metabolic stability. | researchgate.net |

| Pyrazole-Indole Hybrids | Anticancer (HepG2) | An N-phenyl or N-(4-methylphenyl) carboxamide at C-4 resulted in excellent activity. | semanticscholar.org |

| 4-(Arylchalcogenyl)-1H-pyrazoles | Antinociceptive | A selanyl or sulfenyl group at C-4 increased the nociceptive threshold. | nih.gov |

| N-Substituted Pyrazoles | Kinase Inhibition | N-alkylation led to high potency but high efflux; N-pyridinyl substitution offered a better balance. | mdpi.com |

Advanced Research Perspectives and Future Directions in Pyrazole 4 Ol Chemistry

Development of Asymmetric Synthetic Methodologies for Enantiomerically Pure 1-(Butan-2-yl)-1H-pyrazol-4-ol Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For derivatives of this compound, the focus lies on controlling the stereochemistry at both the C4 position of the pyrazole (B372694) ring and the chiral center of the butan-2-yl group. Future progress in this area hinges on the development of sophisticated asymmetric catalytic strategies.

Organocatalysis has emerged as a powerful tool for creating chiral molecules. mjcce.org.mk Chiral catalysts, such as squaramides and quinine-derived thioureas, have been successfully employed in the enantioselective Michael addition of pyrazolin-5-ones to various electrophiles, yielding products with high enantioselectivity (up to 96% ee). rsc.orgthieme-connect.com These methods could be adapted to introduce substituents at the C4 position of the pyrazole-4-ol core with high stereocontrol. Another promising avenue is the use of transition-metal catalysis. Chiral cobalt and rhodium complexes have shown excellent performance in the asymmetric hydrogenation of unsaturated pyrazole precursors, providing a direct route to chiral pyrazolone (B3327878) derivatives. researchgate.net The development of ligands like P-chiral phosphorus ligands (e.g., CD3-AntPhos) for palladium-catalyzed C-H functionalization also represents a significant step toward creating axially chiral heterobiaryls, a strategy that could be explored for pyrazole derivatives. thieme-connect.com

Future research will likely focus on:

Novel Chiral Catalysts: Designing new, highly efficient, and selective organocatalysts and transition-metal complexes specifically tailored for pyrazole-4-ol substrates.

Substrate Scope Expansion: Broadening the range of compatible reactants to allow for the introduction of diverse functional groups at the C4 position.

Diastereoselective Synthesis: Developing methods that can selectively produce a single diastereomer when both the butan-2-yl group and the C4 position are chiral centers.

Catalytic Asymmetric Hydrogenation: Asymmetric hydrogenation of fluorinated pyrazol-5-ols has been shown to be effective by capturing active tautomers, a technique that holds promise for creating chiral centers. rwth-aachen.de

| Asymmetric Synthetic Strategy | Catalyst/Reagent Type | Key Transformation | Potential Application for this compound |

| Michael Addition | Chiral Squaramide or Thiourea | C-C bond formation at C4 | Introduction of a chiral substituent at the C4 position. |

| Asymmetric Hydrogenation | Chiral Rhodium or Cobalt Complexes | Reduction of C=C bond | Creation of a chiral center at C4 from an unsaturated precursor. |

| C-H Arylation | Palladium with Chiral Ligands | C-C bond formation at C5 | Synthesis of axially chiral biaryl pyrazole derivatives. |

| Cascade Cyclization | Quinine-derived Squaramide | Conjugate addition/cyclization | Formation of complex spiropyrazolone structures with high stereocontrol. thieme-connect.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthetic Route Planning

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and synthesis of new molecules. nih.gov For this compound derivatives, these computational tools offer powerful methods for designing novel compounds with desired properties and for planning their synthesis. eurasianjournals.comeurasianjournals.com

In compound design, ML models can be trained on large datasets of known molecules to predict the biological activity or physical properties of new, virtual pyrazole derivatives. mdpi.com Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can identify key structural features that influence a compound's function, guiding the design of more potent analogues. nih.gov High-throughput virtual screening, driven by molecular docking simulations, can rapidly evaluate vast virtual libraries of pyrazole compounds against a biological target, identifying promising candidates for synthesis and testing. chemmethod.com

Future directions include:

Generative Models: Using deep learning models to generate entirely new pyrazole-4-ol structures with optimized properties.

Reaction Condition Prediction: Enhancing AI tools to not only predict reaction pathways but also suggest optimal reagents, catalysts, solvents, and temperatures. mit.edu

Data Integration: Combining data from diverse sources, including patents and scientific literature, to create more robust and comprehensive training sets for ML models. cas.org

Exploration of Novel Reaction Pathways and Catalytic Systems for Pyrazole-4-ol Functionalization

Expanding the chemical toolbox for modifying the pyrazole-4-ol scaffold is essential for creating structural diversity. Research is actively pursuing new reaction pathways and catalytic systems that offer greater efficiency, selectivity, and functional group tolerance. rsc.org

A major area of focus is the direct C-H functionalization of the pyrazole ring. researchgate.net This strategy avoids the need for pre-functionalized starting materials, making it a more atom-economical approach. Transition-metal catalysis, particularly with palladium and rhodium, has enabled the direct arylation, alkylation, and amination of pyrazole C-H bonds. dntb.gov.uaresearchgate.net The regioselectivity of these reactions can often be controlled by using directing groups attached to the pyrazole nitrogen.

Multicomponent reactions (MCRs) offer another powerful strategy for rapidly building molecular complexity. nih.gov These one-pot reactions combine three or more starting materials to form a final product that contains portions of all the initial reactants, streamlining the synthetic process. nih.gov MCRs have been successfully used to synthesize highly substituted pyranopyrazoles and other complex heterocyclic systems containing a pyrazole core. nih.gov

Furthermore, novel methods for introducing specific functional groups are being developed. For instance, an oxidative thio- or selenocyanation reaction using PhICl2 and NH4SCN/KSeCN provides a metal-free pathway to install thiocyanate (B1210189) or selenocyanate (B1200272) groups at the C4 position of the pyrazole ring. beilstein-journals.orgresearchgate.net The development of new catalytic systems, such as metal-oxo-clusters, is also enabling previously challenging transformations. mdpi.com

Key research goals in this area are:

Regioselective C-H Functionalization: Gaining precise control over which C-H bond on the pyrazole ring is functionalized, particularly distinguishing between the C3 and C5 positions.

Green Chemistry Approaches: Developing reactions that use environmentally benign solvents, catalysts, and reagents, such as the use of water as a solvent or employing heterogeneous, recyclable catalysts. mdpi.com

Late-Stage Functionalization: Devising methods to modify complex pyrazole-containing molecules in the final steps of a synthesis, which is particularly valuable in drug discovery.

Photocatalysis and Electrochemistry: Harnessing light or electricity to drive novel pyrazole functionalization reactions under mild conditions. beilstein-journals.org

Multidisciplinary Approaches for Comprehensive Mechanistic Elucidation and Application of Pyrazole-4-ol Compounds

A deep understanding of reaction mechanisms and molecular behavior is crucial for optimizing synthetic routes and designing functional molecules. A multidisciplinary approach that combines experimental techniques with high-level computational chemistry is becoming the standard for mechanistic elucidation. eurasianjournals.comeurasianjournals.com

Computational methods like Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate transition state energies, and predict the stereochemical outcome of reactions. nih.govresearchgate.net This provides invaluable insight into how a reaction works at the molecular level, helping chemists to rationalize experimental observations and design better catalysts or reaction conditions. researchgate.net For example, DFT has been used to investigate the mechanisms of ruthenium-catalyzed annulation reactions to form complex heterocyclic systems. dntb.gov.ua Molecular dynamics simulations complement these static models by exploring the dynamic behavior and conformational preferences of pyrazole derivatives over time. eurasianjournals.com

These computational predictions are validated and refined through rigorous experimental studies. Advanced spectroscopic techniques, including multi-dimensional NMR spectroscopy and mass spectrometry, are used to characterize reaction intermediates and products. nih.gov Kinetic studies can help determine the rate-limiting step of a reaction, providing further mechanistic details. nih.govrsc.org This synergistic interplay between theory and experiment allows for a comprehensive understanding that would be unattainable by either approach alone.

The future of this field will involve:

Integrated Workflows: Creating seamless workflows where computational screening and mechanistic investigation directly guide experimental synthesis and testing. researchgate.net

Advanced Spectroscopy: Utilizing cutting-edge spectroscopic methods, such as in-situ reaction monitoring, to directly observe reactive intermediates.

Data-Driven Mechanistic Studies: Applying machine learning algorithms to analyze large datasets from both computational and experimental studies to identify subtle mechanistic patterns and correlations.

Systems Chemistry: Investigating the behavior of pyrazole-4-ol compounds within complex chemical systems to better understand their function in real-world applications.

Q & A

Q. What are the recommended synthetic routes for 1-(Butan-2-yl)-1H-pyrazol-4-ol, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Cyclocondensation : React β-keto esters or chalcone derivatives with hydrazines under acidic or basic conditions. For example, analogous pyrazoles were synthesized via Claisen-Schmidt condensation followed by cyclization .

- Optimization : Reaction temperature (80–120°C), solvent polarity (e.g., ethanol vs. DMF), and stoichiometry of substituents (e.g., electron-withdrawing groups on aryl rings) critically impact regioselectivity and purity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended for isolating the product.

Q. How can spectroscopic techniques (e.g., ¹H NMR, IR) be optimized for structural confirmation of this compound?

Methodological Answer:

- ¹H NMR :

- The pyrazole-OH proton typically appears upfield (δ ~6.00 ppm) but is sensitive to hydrogen bonding and solvent .

- The butan-2-yl substituent shows distinct splitting patterns: a triplet for the methyl group (δ ~1.0 ppm) and a multiplet for the methine proton (δ ~3.5 ppm).

- IR : The hydroxyl group (O–H stretch) appears at 3200–3500 cm⁻¹, while pyrazole ring vibrations occur at 1500–1600 cm⁻¹ .

- Cross-validation : Compare with computational predictions (DFT) for tautomeric forms and substituent effects .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data versus computational modeling for this compound's tautomeric forms?

Methodological Answer:

- X-ray Crystallography : Use SHELXL for high-resolution refinement to resolve tautomeric states (e.g., 4-ol vs. 4-one forms). SHELX programs are robust for small-molecule crystallography, even with twinned data .